N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide
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Overview
Description
N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide is a complex organic compound characterized by the presence of trifluoromethyl and dichlorobenzohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide typically involves multiple steps, starting with the preparation of the pyridine and benzohydrazide precursors. The key steps include:
Formation of 2,6-bis(trifluoromethyl)pyridine: This can be achieved through the reaction of 2,6-dichloropyridine with trifluoromethylating agents under specific conditions.
Synthesis of 2,6-dichlorobenzohydrazide: This involves the reaction of 2,6-dichlorobenzoyl chloride with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the 2,6-bis(trifluoromethyl)pyridine with 2,6-dichlorobenzohydrazide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or various halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical characteristics.
Mechanism of Action
The mechanism of action of N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The dichlorobenzohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition or modulation of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(trifluoromethyl)pyridine: Shares the trifluoromethyl groups but lacks the benzohydrazide moiety.
2,6-dichlorobenzohydrazide: Contains the benzohydrazide moiety but lacks the trifluoromethyl groups.
N’-[2,6-dichloropyridin-4-yl]-2,6-dichlorobenzohydrazide: Similar structure but with dichloropyridine instead of trifluoromethylpyridine.
Uniqueness
N’-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide is unique due to the combination of trifluoromethyl and dichlorobenzohydrazide groups, which confer distinct chemical properties such as high stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F6N3O/c15-7-2-1-3-8(16)11(7)12(26)25-24-6-4-9(13(17,18)19)23-10(5-6)14(20,21)22/h1-5H,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBLVBWSNJFBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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